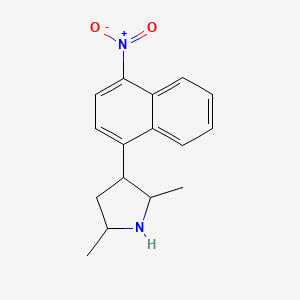
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane is an organic compound with the molecular formula C15H26. It is a derivative of cyclohexane, characterized by the presence of a methyl group and a hepta-1,5-dien-2-yl substituent.
Preparation Methods
The synthesis of 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a heptadiene derivative, in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality .
Chemical Reactions Analysis
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield saturated hydrocarbons or alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to natural product synthesis and bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo radical reactions, leading to the formation of free radicals and hydroperoxides. Additionally, nucleophilic addition reactions can occur, particularly with carbon-hetero double bonds, resulting in the formation of ketones .
Comparison with Similar Compounds
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane can be compared with similar compounds such as β-Bisabolene and γ-Curcumene. These compounds share structural similarities but differ in their specific substituents and chemical properties .
β-Bisabolene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
γ-Curcumene:
The uniqueness of this compound lies in its specific substituent pattern, which imparts unique chemical properties and reactivity .
Properties
CAS No. |
869843-05-0 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,13,15H,4-5,7-11H2,1-3H3 |
InChI Key |
ZLTUKSPYIFMNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)](/img/structure/B12529960.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)
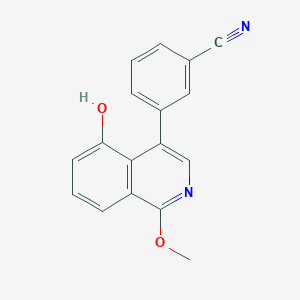
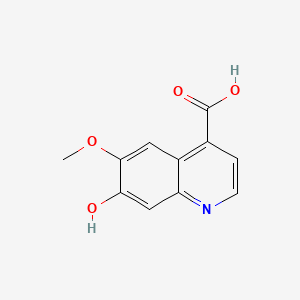
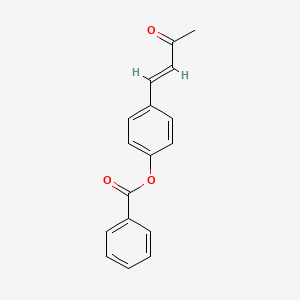

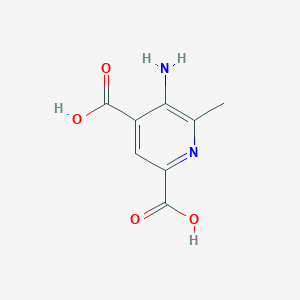
![Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529994.png)


![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)

